![molecular formula C13H17N3O B2376122 [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol CAS No. 1770227-34-3](/img/structure/B2376122.png)

[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

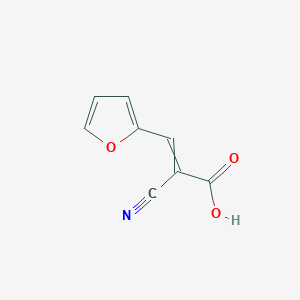

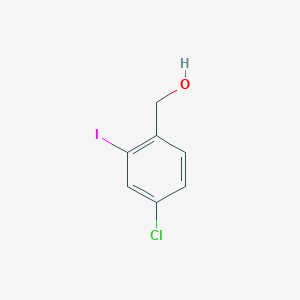

“[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol” is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H17N3O. It includes a cyclobutyl group attached to a 1H-1,3-benzodiazol-1-yl group with an amino and a methyl substituent .Scientific Research Applications

Anticancer Properties

Indole derivatives, including those with a benzodiazole moiety, have gained attention due to their potential as anticancer agents. The compound you’ve mentioned may exhibit cytotoxic effects against cancer cells. Researchers explore its mechanism of action, cell-specific targeting, and potential synergy with existing chemotherapeutic agents .

Antimicrobial Activity

Indole-based compounds often possess antimicrobial properties. This compound could be evaluated for its ability to inhibit bacterial growth, including both Gram-positive and Gram-negative strains. Researchers investigate its mode of action, minimum inhibitory concentration (MIC), and potential use in drug development .

Neuroprotective Effects

Indoles play a crucial role in neurobiology. This compound might exhibit neuroprotective properties by modulating neurotransmitter systems, reducing oxidative stress, or promoting neuronal survival. Investigations focus on its impact on neurodegenerative diseases and neuronal regeneration .

Anti-inflammatory Potential

Indole derivatives are known for their anti-inflammatory effects. Researchers explore whether this compound can suppress inflammatory pathways, potentially aiding in conditions like rheumatoid arthritis, inflammatory bowel disease, or allergic reactions .

Antiviral Activity

Given the recent emphasis on antiviral drug discovery, this compound could be screened for activity against specific viruses. Researchers assess its efficacy against viral pathogens, including hepatitis C virus (HCV) or other emerging viruses .

Synthetic Methodology

Apart from its biological applications, the synthesis of this compound is of interest. Novel synthetic routes and efficient methods for its preparation are investigated. Researchers explore both traditional and green chemistry approaches .

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Indole derivatives have been shown to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Based on the biological activities of indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .

properties

IUPAC Name |

[1-(5-amino-2-methylbenzimidazol-1-yl)cyclobutyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9-15-11-7-10(14)3-4-12(11)16(9)13(8-17)5-2-6-13/h3-4,7,17H,2,5-6,8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYBBDFUSUYLSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3(CCC3)CO)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2376044.png)

![2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2376047.png)

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2376049.png)

![3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2376050.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2376052.png)